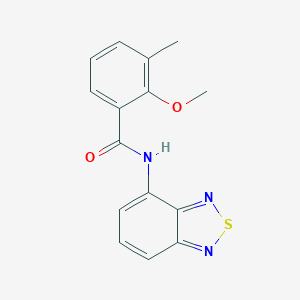![molecular formula C20H24N2O2 B251103 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as PMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PMPA is a nucleotide analogue that has been shown to have antiviral and anti-inflammatory properties. In
作用机制
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is a nucleotide analogue that works by inhibiting the reverse transcriptase enzyme. Reverse transcriptase is an enzyme that is essential for the replication of certain viruses, including HIV and hepatitis B. This compound is incorporated into the viral DNA during replication, which leads to termination of the DNA chain and prevents further replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have antiviral and anti-inflammatory effects. In addition to its antiviral properties, this compound has also been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to reduce inflammation in animal models of these diseases.
实验室实验的优点和局限性
One advantage of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is its specificity for the reverse transcriptase enzyme, which makes it an effective antiviral agent. However, this compound has a short half-life in the body, which limits its effectiveness as a therapeutic agent. Additionally, this compound can be toxic to certain cells, which can limit its use in laboratory experiments.
未来方向
Future research on 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide could focus on improving its pharmacokinetic properties, such as increasing its half-life in the body. Additionally, further studies could explore the potential use of this compound in the treatment of other viral infections and autoimmune diseases. Finally, research could focus on developing new analogues of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications due to its antiviral and anti-inflammatory properties. The synthesis of this compound involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base. This compound works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of certain viruses. While this compound has limitations in terms of its pharmacokinetic properties and toxicity, future research could focus on improving its efficacy and exploring its potential use in the treatment of other diseases.
合成方法
The synthesis of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure this compound. The yield of this compound synthesis is typically around 40-50%.
科学研究应用
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been extensively studied for its antiviral properties, particularly in the treatment of HIV and hepatitis B. This compound works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. Studies have shown that this compound is effective in reducing viral load and improving immune function in patients with HIV and hepatitis B.
属性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-phenoxy-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O2/c23-20(16-24-19-7-3-1-4-8-19)21-18-11-9-17(10-12-18)15-22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
InChI 键 |
NPEHZTLUXMYGJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)



![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)
